molecular formula C15H12N2O3S B2643951 methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate CAS No. 1171512-44-9

methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2643951
CAS No.: 1171512-44-9
M. Wt: 300.33
InChI Key: JYQSSCCCKGITSJ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and agrochemicals. This compound features an indole moiety, which is a common structural motif in many natural products and synthetic drugs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of indole and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQSSCCCKGITSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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